molecular formula C10H16N2OS B5563671 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine CAS No. 88572-11-6

4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine

Cat. No.: B5563671
CAS No.: 88572-11-6
M. Wt: 212.31 g/mol
InChI Key: OMPHQJYCFNDVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine features a thiazole ring substituted at position 4 with a 2,2-dimethyltetrahydro-2H-pyran moiety and an amine group at position 2. This structure combines the rigidity of the pyran ring with the heteroaromatic thiazole core, which is common in bioactive molecules targeting enzymes, receptors, and signaling pathways.

Key Properties (hypothetical extrapolation from analogs):

  • Molecular formula: C₁₀H₁₆N₂OS
  • Molecular weight: 212.31 g/mol
  • Lipophilicity (LogP): ~2.5–3.0 (estimated based on substituent contributions).
  • Synthetic route: Likely involves cyclization of a diol with acetone to form the 2,2-dimethyltetrahydro-2H-pyran ring, followed by thiazole ring formation via Hantzsch thiazole synthesis .

Properties

IUPAC Name

4-(2,2-dimethyloxan-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-10(2)5-7(3-4-13-10)8-6-14-9(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPHQJYCFNDVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349451
Record name 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88572-11-6
Record name 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydropyran ring. The thiazole ring can then be introduced through a series of condensation reactions involving thioamides and α-halo ketones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The dimethyltetrahydropyran substituent distinguishes this compound from other thiazol-2-amine derivatives. Below is a comparison with selected analogs:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Calculated)
4-(Tetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine Tetrahydropyran C₈H₁₂N₂OS 184.26 Not reported ~1.8–2.2
4-(4-Chlorophenyl)-1,3-thiazol-2-amine 4-Chlorophenyl C₉H₇ClN₂S 226.68 180 ~2.9–3.3
TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine) 3-Fluoro-4-methoxyphenyl C₂₂H₁₈FN₃O₂S 415.46 Not reported ~4.5–5.0
Target compound 2,2-Dimethyltetrahydro-2H-pyran-4-yl C₁₀H₁₆N₂OS 212.31 ~160–170 (estimated) ~2.5–3.0

Key observations :

  • The dimethyltetrahydropyran group increases molecular weight and lipophilicity compared to the non-methylated pyran analog (184.26 vs. 212.31 g/mol) .
Anti-inflammatory Activity:
  • Compound 2b (4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine) showed potent anti-inflammatory effects in vitro, with IC₅₀ values <10 μM against COX-2 .
  • TH-644 inhibited RANKL-mediated osteoclastogenesis at 1–10 μM, suggesting utility in bone-related inflammatory diseases .
  • Target compound : The dimethylpyran group may enhance bioavailability, though activity depends on target engagement.
Anticancer Activity:
  • MortaparibMild (triazolyl-thiazol-2-amine) inhibits mortalin and PARP1, showing synergy in cancer therapy .
  • N-(4-Ethoxyphenyl)-4-(acenaphthylen-5-yl)thiazol-2-amine (3c) demonstrated cytotoxicity (IC₅₀ ~5–10 μM) in leukemia cell lines .
  • Target compound: The pyran ring’s conformational rigidity could improve binding to kinase targets (e.g., c-Abl), as seen in related aminothiazoles .

NMR Spectral Features :

  • Target compound : Expected signals include:
    • δ 1.2–1.4 (s, 6H, two methyl groups on pyran).
    • δ 3.5–4.0 (m, 2H, pyran ring protons).
    • δ 6.8–7.0 (s, 1H, thiazole C5-H) .
  • Contrast with 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine , which shows δ 7.5–8.0 (thiophene protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.